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Compound of Interest

Compound Name: 2-Hydroxybenzimidazole

Cat. No.: B194819 Get Quote

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxybenzimidazole (CAS 615-16-7), a key heterocyclic compound with significant interest

in medicinal chemistry and materials science. This document presents a detailed analysis of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supplemented with detailed experimental protocols to aid in replication and further research.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2-
Hydroxybenzimidazole.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Solvent
Instrument
Frequency

Data not explicitly

found in search

results

- DMSO-d6[1] 400 MHz[1]
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Note: While specific chemical shifts and multiplicities for ¹H NMR were not available in the

provided search results, the solvent and instrument frequency have been documented. A

typical ¹H NMR spectrum of 2-Hydroxybenzimidazole would show signals corresponding to

the aromatic protons on the benzene ring and the N-H protons of the imidazole moiety.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Solvent Instrument Frequency

Data not explicitly found in

search results
DMSO-d6[2] 400 MHz[2]

Note: Specific chemical shifts for ¹³C NMR were not available in the provided search results.

The spectrum would be expected to show distinct signals for the carbonyl carbon and the

aromatic carbons.

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm⁻¹) Functional Group Assignment

Specific peak data not explicitly found in search

results

N-H stretch, C=O stretch, C=C stretch

(aromatic), C-N stretch

Note: While specific IR absorption peaks were not detailed, the expected functional group

absorptions for 2-Hydroxybenzimidazole are listed. The IR spectrum is a valuable tool for

confirming the presence of the key functional moieties within the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

134 Molecular Ion [M]⁺[3][4]

106 Fragment ion[3]

79 Fragment ion[3]
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Note: The mass spectrum shows a prominent molecular ion peak at m/z 134, consistent with

the molecular weight of 2-Hydroxybenzimidazole (134.14 g/mol )[3][5]. The fragmentation

pattern provides further structural information.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 2-Hydroxybenzimidazole is dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1]

[2]

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. The spectral width is set to encompass the expected

chemical shift range for aromatic and amide protons.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient

number of scans and a suitable relaxation delay are used to ensure accurate integration of

all carbon signals.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak of DMSO-d6.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2-Hydroxybenzimidazole is finely ground with about 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.
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The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder, and the sample

spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

Sample Introduction: The 2-Hydroxybenzimidazole sample is introduced into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization Method: Electron Ionization (EI) is a common method for the analysis of small,

volatile molecules like 2-Hydroxybenzimidazole. In EI, the sample is bombarded with a

high-energy electron beam, leading to the formation of a molecular ion and characteristic

fragment ions.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer,

is used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion detected.

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret

the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Hydroxybenzimidazole.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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